molecular formula C20H18ClN5O3S B11277136 N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B11277136
M. Wt: 443.9 g/mol
InChI Key: NTYQISIQLMFJAU-UHFFFAOYSA-N
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Description

2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(3-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(3-ACETAMIDOPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Carbamoyl Group: The carbamoyl group is typically introduced through the reaction of an amine with phosgene or its derivatives.

    Coupling with Acetamidophenyl Group: The final step involves coupling the thiazole derivative with the acetamidophenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbamoyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Biological Studies: The compound can be used to study the interactions of thiazole derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(3-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and acetamidophenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as dabrafenib and dasatinib contain thiazole rings and are used as anticancer agents.

    Chlorophenyl Derivatives: Compounds like chloramphenicol contain chlorophenyl groups and are used as antibiotics.

Uniqueness

2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(3-ACETAMIDOPHENYL)ACETAMIDE is unique due to its combination of a thiazole ring, chlorophenyl group, and acetamidophenyl group, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C20H18ClN5O3S

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H18ClN5O3S/c1-12(27)22-15-3-2-4-16(9-15)23-18(28)10-17-11-30-20(25-17)26-19(29)24-14-7-5-13(21)6-8-14/h2-9,11H,10H2,1H3,(H,22,27)(H,23,28)(H2,24,25,26,29)

InChI Key

NTYQISIQLMFJAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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